molecular formula C24H22N2O7S B12159388 methyl 2-{(3E)-2-(4-ethoxyphenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{(3E)-2-(4-ethoxyphenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12159388
M. Wt: 482.5 g/mol
InChI Key: IQFAVUYCHBQPSB-UHFFFAOYSA-N
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Description

Methyl 2-{(3E)-2-(4-ethoxyphenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C24H22N2O7S and its molecular weight is 482.5 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-{(3E)-2-(4-ethoxyphenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Thiazole Ring : Known for its role in various bioactive compounds.
  • Pyrrolidine Derivative : Often associated with neuroactive properties.
  • Furan Moiety : Implicated in antioxidant activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Compounds with similar structures have been reported as kinase inhibitors, impacting pathways involved in cancer and inflammation .
  • Antioxidant Properties : The furan ring contributes to free radical scavenging abilities, which may protect against oxidative stress-related diseases .
  • Receptor Modulation : The presence of the thiazole and pyrrolidine moieties suggests potential interactions with various receptors, including those involved in neurotransmission and inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals
Kinase InhibitionInhibits specific kinases
NeuroprotectivePotential protective effects on neuronal cells
AntimicrobialExhibits activity against certain pathogens

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound.

  • Neuroprotective Effects :
    A study demonstrated that compounds with a similar pyrrolidine structure exhibited significant neuroprotective effects in models of neurodegeneration. The mechanism was linked to the modulation of oxidative stress pathways and enhancement of cellular resilience against apoptosis .
  • Antimicrobial Activity :
    Research indicated that thiazole derivatives possess antimicrobial properties, with effectiveness against various bacterial strains. This suggests that our compound may also exhibit similar antimicrobial efficacy .
  • Kinase Inhibition Studies :
    A patent described the use of related compounds as selective kinase inhibitors, highlighting their potential in treating cancers by disrupting critical signaling pathways involved in cell proliferation and survival .

Properties

Molecular Formula

C24H22N2O7S

Molecular Weight

482.5 g/mol

IUPAC Name

methyl 2-[2-(4-ethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H22N2O7S/c1-5-32-15-9-7-14(8-10-15)18-17(19(27)16-11-6-12(2)33-16)20(28)22(29)26(18)24-25-13(3)21(34-24)23(30)31-4/h6-11,18,28H,5H2,1-4H3

InChI Key

IQFAVUYCHBQPSB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC(=C(S3)C(=O)OC)C)O)C(=O)C4=CC=C(O4)C

Origin of Product

United States

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